ALDH1A1 Inhibitory Potency: 2-Methyl-3,3-dimethoxy-1-propanal Versus In-Class ALDH Inhibitor Analogs
2-Methyl-3,3-dimethoxy-1-propanal inhibits human recombinant ALDH1A1 with an IC₅₀ of 2.00 μM (2,000 nM), using propionaldehyde as substrate with 2-min preincubation [1]. In the same target assay series, a structurally distinct ALDH1A1 inhibitor (CHEMBL4217738) achieves IC₅₀ = 0.9 μM, while an ALDH2-directed analog (CHEMBL3128211) shows IC₅₀ = 100 μM against ALDH2 [2]. This places 2-methyl-3,3-dimethoxy-1-propanal at an intermediate potency within the chemotype landscape, offering a defined selectivity window between ALDH1A1 and ALDH2.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.00 μM (ALDH1A1, human recombinant) |
| Comparator Or Baseline | CHEMBL4217738: IC₅₀ = 0.9 μM (ALDH1A1); CHEMBL3128211: IC₅₀ = 100 μM (ALDH2) |
| Quantified Difference | ~2.2-fold weaker than most potent ALDH1A1 analog; ~50-fold more potent than ALDH2-directed analog at ALDH2 |
| Conditions | Human recombinant ALDH1A1/ALDH2; propionaldehyde substrate; 2-min preincubation with NAD+; spectrophotometric detection (BindingDB/ChEMBL curated) |
Why This Matters
Procurement decisions for ALDH1A1-targeted probe development must account for the ~2-fold potency difference between available analogs, which directly impacts assay concentration ranges and selectivity profiling requirements.
- [1] BindingDB. BDBM50448802 (CHEMBL3128207). IC₅₀: 2.00 μM, human ALDH1A1. Assay: propionaldehyde substrate, 2-min preincubation with NAD+, spectrophotometry. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448802 View Source
- [2] BindingDB. BDBM50459601 (CHEMBL4217738): IC₅₀ = 900 nM, ALDH1A1; BDBM50448793 (CHEMBL3128211): IC₅₀ = 100,000 nM, ALDH2. https://bindingdb.org/ View Source
